KDR Enzymatic Potency Advantage Over the Prototypical Diaryl-Urea KDR Inhibitor Sorafenib
The Isoindolinone Urea derivative (CHEMBL184971) inhibits recombinant KDR kinase with an IC50 of 18 nM, measured using baculovirus-expressed recombinant protein kinase and biotinylated poly-Glu-Ala-Tyr substrate via HTRF detection at pH 7.4 and 22°C [1]. In comparison, sorafenib, the prototypical urea-based multi-kinase KDR inhibitor, exhibits a reported KDR IC50 of 90 nM under comparable enzymatic assay conditions . This represents an approximately 5-fold potency advantage for the isoindolinone urea derivative at the isolated enzyme level. It should be noted that these values derive from different laboratories, and direct head-to-head data in a single study are not publicly available.
| Evidence Dimension | KDR enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 18 nM (baculovirus-expressed recombinant KDR, HTRF assay, pH 7.4, 22°C) |
| Comparator Or Baseline | Sorafenib: IC50 = 90 nM (recombinant VEGFR2/KDR enzymatic assay) |
| Quantified Difference | Approximately 5-fold lower IC50 (18 nM vs. 90 nM) |
| Conditions | Target compound: baculovirus-expressed KDR, biotinylated poly-Glu-Ala-Tyr substrate, HTRF, pH 7.4, 22°C. Sorafenib: recombinant VEGFR2, standard enzymatic assay. Cross-study comparison; assays not identical. |
Why This Matters
A 5-fold potency difference at the enzymatic level can translate into lower required compound concentrations in cellular and in vivo experiments, potentially reducing off-target engagement driven by mass-action effects.
- [1] BindingDB. BDBM50150882 (CHEMBL184971) Affinity Data: IC50 18 nM for KDR/VEGFR2. Entry DOI: 10.7270/Q2B27SH9. Source article: Curtin ML et al., Bioorg Med Chem Lett. 2004;14:4505-9. View Source
